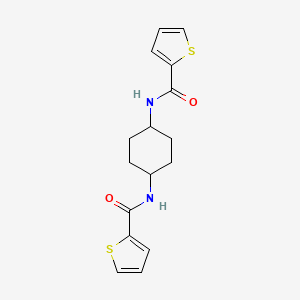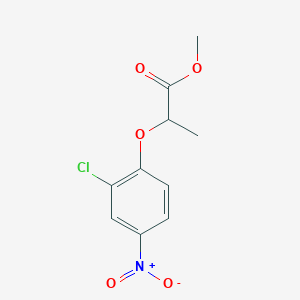![molecular formula C20H24FN3O3S B4753875 N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
Overview
Description
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as F-18 FES, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic estrogen receptor ligand that binds to the estrogen receptor (ER) in breast cancer cells.
Mechanism of Action
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES binds to the ER in breast cancer cells, which leads to the activation of downstream signaling pathways. This activation can promote cell proliferation and survival, which is why ER-positive breast cancer is often treated with hormone therapy to block the ER signaling.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES has been shown to have high affinity and specificity for the ER. It has a half-life of approximately 110 minutes, which allows for sufficient time for imaging. N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES is also rapidly cleared from the body, which reduces radiation exposure to the patient.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES in lab experiments include its high affinity and specificity for the ER, its ability to detect ER-positive breast cancer, and its rapid clearance from the body. However, the limitations of N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES include the need for a PET scanner, the high cost of the radiopharmaceutical agent, and the need for specialized personnel to administer and interpret the PET imaging.
Future Directions
For N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES include the development of new radiopharmaceutical agents that can target other types of cancer and diseases. There is also potential for the use of N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES in combination with other imaging techniques to improve diagnostic accuracy. Additionally, the use of N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES in clinical trials may help to identify new drug targets and improve patient outcomes.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES is primarily used in PET imaging to detect ER-positive breast cancer. It has been shown to be more sensitive and specific than traditional imaging techniques such as mammography and ultrasound. N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide FES PET imaging can also be used to monitor the response to hormone therapy in breast cancer patients.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-15(16-6-8-18(21)9-7-16)22-20(25)17-4-3-5-19(14-17)28(26,27)24-12-10-23(2)11-13-24/h3-9,14-15H,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZNEGUGNJEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4753796.png)
![4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4753803.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4753814.png)
![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)


![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4753844.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753852.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4753872.png)
![2,3-dimethyl-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4753876.png)
![ethyl 6-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4753889.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4753896.png)
![N-[2-(dimethylamino)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753898.png)